Nefazodone-d6 (hydrochloride)
Overview
Description
Nefazodone-d6 (hydrochloride) is a deuterium-labeled version of nefazodone hydrochloride. Nefazodone hydrochloride is a phenylpiperazine antidepressant that acts as a serotonin modulator. The deuterium labeling in Nefazodone-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nefazodone-d6 (hydrochloride) involves the deuteration of nefazodone hydrochloride. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reaction of nefazodone with deuterated hydrochloric acid in the presence of a deuterated solvent .
Industrial Production Methods: Industrial production of Nefazodone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterated compounds is essential to prevent contamination and ensure the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: Nefazodone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Nefazodone-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry to quantify nefazodone and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of nefazodone.
Medicine: Utilized in clinical research to investigate the efficacy and safety of nefazodone in treating depression.
Industry: Applied in the development of new antidepressant formulations and in quality control processes
Mechanism of Action
Nefazodone-d6 (hydrochloride) exerts its effects by modulating the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, thereby enhancing serotonergic neurotransmission. Additionally, it has moderate inhibitory effects on norepinephrine reuptake .
Comparison with Similar Compounds
Trazodone: Another phenylpiperazine antidepressant with similar serotonergic activity but different pharmacokinetic properties.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action and side effect profile.
Imipramine: A tricyclic antidepressant with broader receptor activity and higher risk of cardiovascular toxicity
Uniqueness: Nefazodone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound with altered metabolic stability and reduced rate of oxidative metabolism. This makes it a valuable tool in drug development and research .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H/i7D2,12D2,13D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKFEBIOUQECE-GTKMFTTMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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